molecular formula C12H17NO2 B13476058 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B13476058
M. Wt: 207.27 g/mol
InChI Key: WLTOCAIEQPYITN-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran core with a methoxymethyl group and a methyl group attached to it, along with an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Lacks the methoxymethyl group.

    2-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-4-amine: Lacks the methyl group.

    2-(methoxymethyl)-2-methyl-2H-1-benzopyran-4-amine: Lacks the dihydro structure.

Uniqueness

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of both the methoxymethyl and methyl groups on the benzopyran core, along with the dihydro structure. This unique combination of functional groups and structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(methoxymethyl)-2-methyl-3,4-dihydrochromen-4-amine

InChI

InChI=1S/C12H17NO2/c1-12(8-14-2)7-10(13)9-5-3-4-6-11(9)15-12/h3-6,10H,7-8,13H2,1-2H3

InChI Key

WLTOCAIEQPYITN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)COC

Origin of Product

United States

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